Cas no 259818-85-4 (1-(2-Bromoethyl)-4-ethylbenzene)

1-(2-Bromoethyl)-4-ethylbenzene is a brominated aromatic compound featuring a reactive bromoethyl substituent, making it a valuable intermediate in organic synthesis. Its structure combines an ethylbenzene core with a bromoethyl side chain, enabling versatile applications in cross-coupling reactions, nucleophilic substitutions, and polymer modifications. The bromine moiety offers a handle for further functionalization, while the ethyl group enhances solubility in organic solvents. This compound is particularly useful in pharmaceutical and materials chemistry for constructing complex molecular frameworks. High purity and stability under controlled conditions ensure reliable performance in synthetic workflows. Proper handling is advised due to its reactivity and potential sensitivity to light and moisture.
1-(2-Bromoethyl)-4-ethylbenzene structure
259818-85-4 structure
Product name:1-(2-Bromoethyl)-4-ethylbenzene
CAS No:259818-85-4
MF:C10H13Br
Molecular Weight:213.11422
CID:247235
PubChem ID:19813187

1-(2-Bromoethyl)-4-ethylbenzene 化学的及び物理的性質

名前と識別子

    • Benzene,1-(2-bromoethyl)-4-ethyl-
    • 1-(2-bromoethyl)-4-ethylbenzene
    • 4-Aethyl-phenaethylbromid
    • 4-ethyl-phenethyl bromide
    • F8880-5980
    • SCHEMBL4613463
    • EN300-77368
    • DTXSID70600233
    • AKOS011895486
    • 259818-85-4
    • CS-0261155
    • 1-(2-Bromoethyl)-4-ethylbenzene
    • インチ: InChI=1S/C10H13Br/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6H,2,7-8H2,1H3
    • InChIKey: FWBJWFXOZYZDDZ-UHFFFAOYSA-N
    • SMILES: BrCCC1C=CC(CC)=CC=1

計算された属性

  • 精确分子量: 212.02000
  • 同位素质量: 212.02006g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 93
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • PSA: 0.00000
  • LogP: 3.18640

1-(2-Bromoethyl)-4-ethylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-77368-5.0g
1-(2-bromoethyl)-4-ethylbenzene
259818-85-4 95.0%
5.0g
$2443.0 2025-02-22
Enamine
EN300-77368-1.0g
1-(2-bromoethyl)-4-ethylbenzene
259818-85-4 95.0%
1.0g
$842.0 2025-02-22
1PlusChem
1P00CHEE-1g
1-(2-bromoethyl)-4-ethylbenzene
259818-85-4 94%
1g
$1103.00 2023-12-18
A2B Chem LLC
AF81622-2.5g
1-(2-bromoethyl)-4-ethylbenzene
259818-85-4 94%
2.5g
$1772.00 2024-04-20
Aaron
AR00CHMQ-5g
1-(2-bromoethyl)-4-ethylbenzene
259818-85-4 94%
5g
$3385.00 2023-12-14
Aaron
AR00CHMQ-50mg
1-(2-bromoethyl)-4-ethylbenzene
259818-85-4 95%
50mg
$296.00 2025-02-10
Aaron
AR00CHMQ-1g
1-(2-bromoethyl)-4-ethylbenzene
259818-85-4 95%
1g
$1183.00 2025-02-10
A2B Chem LLC
AF81622-100mg
1-(2-bromoethyl)-4-ethylbenzene
259818-85-4 94%
100mg
$344.00 2024-04-20
1PlusChem
1P00CHEE-10g
1-(2-bromoethyl)-4-ethylbenzene
259818-85-4 94%
10g
$4539.00 2023-12-18
1PlusChem
1P00CHEE-500mg
1-(2-bromoethyl)-4-ethylbenzene
259818-85-4 94%
500mg
$873.00 2023-12-18

1-(2-Bromoethyl)-4-ethylbenzene 合成方法

1-(2-Bromoethyl)-4-ethylbenzene 関連文献

1-(2-Bromoethyl)-4-ethylbenzeneに関する追加情報

Recent Advances in the Application of 1-(2-Bromoethyl)-4-ethylbenzene (CAS: 259818-85-4) in Chemical Biology and Pharmaceutical Research

1-(2-Bromoethyl)-4-ethylbenzene (CAS: 259818-85-4) is a brominated aromatic compound that has recently gained attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in organic synthesis. This compound, characterized by its reactive bromoethyl moiety, serves as a crucial building block for the development of novel bioactive molecules, including potential drug candidates and molecular probes. Recent studies have explored its utility in various synthetic pathways, particularly in the construction of complex pharmacophores and targeted delivery systems.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 1-(2-Bromoethyl)-4-ethylbenzene as a precursor in the synthesis of selective kinase inhibitors. The researchers utilized its reactive bromine atom for efficient cross-coupling reactions, enabling the rapid assembly of a library of compounds with improved binding affinity to specific protein targets. This approach highlights the compound's significance in accelerating structure-activity relationship (SAR) studies during drug discovery campaigns.

In the field of chemical biology, 1-(2-Bromoethyl)-4-ethylbenzene has been employed as a versatile linker for the development of activity-based probes (ABPs). A recent Nature Chemical Biology publication (2024) described its incorporation into covalent probes targeting cysteine proteases, where the bromoethyl group facilitated selective protein labeling through alkylation reactions. This application underscores the compound's potential in proteomics research and target identification studies.

Pharmacokinetic studies have also investigated derivatives of 1-(2-Bromoethyl)-4-ethylbenzene, with particular focus on improving metabolic stability. A 2023 European Journal of Pharmaceutical Sciences report revealed that structural modifications at the ethyl position could significantly alter the compound's bioavailability and tissue distribution patterns, providing valuable insights for medicinal chemistry optimization strategies.

Recent advancements in green chemistry have explored more sustainable synthesis routes for 1-(2-Bromoethyl)-4-ethylbenzene. A 2024 ACS Sustainable Chemistry & Engineering paper presented a catalytic bromination method that reduces hazardous waste generation while maintaining high yields, addressing important environmental concerns associated with traditional bromination procedures.

Safety evaluations of 1-(2-Bromoethyl)-4-ethylbenzene continue to inform its handling protocols in research settings. Updated material safety data sheets (2024 revisions) emphasize proper personal protective equipment requirements and recommend engineering controls when working with this compound, particularly due to its alkylating potential and possible sensitization effects.

Looking forward, the unique chemical properties of 1-(2-Bromoethyl)-4-ethylbenzene position it as a valuable tool for diverse applications in pharmaceutical development. Ongoing research is exploring its potential in antibody-drug conjugate (ADC) linker chemistry and as a scaffold for developing targeted cancer therapies, with several preclinical studies showing promising results in selective tumor targeting.

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